molecular formula C23H20N2OS B11094572 2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide

2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide

Cat. No.: B11094572
M. Wt: 372.5 g/mol
InChI Key: KHHVFOKNBWRRMT-UHFFFAOYSA-N
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Description

2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide: is a complex organic compound with a diverse range of applications. Let’s explore its synthesis, reactions, and significance.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One notable method is the Mitsunobu-style cyclization of 2-methyl-3-[1-(phenylsulfanyl)cyclohexyl]propane-1,3-diol in toluene. Treatment with triphenylphosphine, Ziram®, and DEAD yields 3-methyl-2-[1-(phenylsulfanyl)cyclohexyl]oxetane in 85% yield .

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above provides a starting point for large-scale synthesis.

Chemical Reactions Analysis

Reaction Types:: This compound can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can convert the sulfide group to a sulfoxide or sulfone.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) can reduce functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or other reactive sites.

Major Products:: The major products depend on the specific reaction conditions. For example, oxidation of the phenylsulfanyl group may yield a sulfone rather than a sulfoxide .

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for more complex molecules.

    Functional Group Manipulation: Its unique functional groups make it valuable for designing new compounds.

Biology and Medicine::

    Biological Studies: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.

    Drug Development: Researchers explore its potential as a drug candidate.

Industry::

    Fine Chemicals: Used in the production of specialty chemicals.

    Pharmaceuticals: May serve as an intermediate in drug synthesis.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar functional groups or structural motifs may share some properties. Further exploration is needed to highlight its uniqueness.

Properties

Molecular Formula

C23H20N2OS

Molecular Weight

372.5 g/mol

IUPAC Name

2-(1-methyl-3-phenylsulfanylindol-2-yl)-N-phenylacetamide

InChI

InChI=1S/C23H20N2OS/c1-25-20-15-9-8-14-19(20)23(27-18-12-6-3-7-13-18)21(25)16-22(26)24-17-10-4-2-5-11-17/h2-15H,16H2,1H3,(H,24,26)

InChI Key

KHHVFOKNBWRRMT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1CC(=O)NC3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

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